(R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid

Catalog No.
S1522907
CAS No.
97534-84-4
M.F
C12H13NO5
M. Wt
251.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxy...

CAS Number

97534-84-4

Product Name

(R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid

IUPAC Name

(4R)-3-phenylmethoxycarbonyl-1,3-oxazolidine-4-carboxylic acid

Molecular Formula

C12H13NO5

Molecular Weight

251.23 g/mol

InChI

InChI=1S/C12H13NO5/c14-11(15)10-7-17-8-13(10)12(16)18-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)/t10-/m1/s1

InChI Key

XRRRGBIMHQARMF-SNVBAGLBSA-N

SMILES

C1C(N(CO1)C(=O)OCC2=CC=CC=C2)C(=O)O

Canonical SMILES

C1C(N(CO1)C(=O)OCC2=CC=CC=C2)C(=O)O

Isomeric SMILES

C1[C@@H](N(CO1)C(=O)OCC2=CC=CC=C2)C(=O)O

Organic Synthesis

  • Asymmetric Synthesis: Z-Oxazolidine carboxylic acid serves as a chiral building block in the synthesis of various optically active compounds. Its chiral center allows for the introduction of chirality into the final product, making it valuable for creating enantiopure molecules essential in pharmaceutical development and other fields [].
  • Protecting Group Chemistry: The benzyloxycarbonyl (Z) group in Z-Oxazolidine carboxylic acid acts as a protecting group for carboxylic acids. This group can be selectively introduced and removed under specific conditions, allowing for the controlled manipulation of other functional groups within a molecule [].

Medicinal Chemistry

  • Amino Acid Analogue: Z-Oxazolidine carboxylic acid is structurally similar to the natural amino acid proline. This similarity makes it a valuable tool for studying protein structure and function. Researchers can use Z-Oxazolidine carboxylic acid to probe the interactions between proline and other molecules in biological systems [].
  • Drug Discovery: Z-Oxazolidine carboxylic acid has been explored as a potential scaffold for the development of new drugs. Its unique structure and chiral properties offer possibilities for designing molecules that interact with specific biological targets [].

(R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid is a chiral compound that belongs to the class of oxazolidinecarboxylic acids. Its molecular formula is C₁₂H₁₃NO₅, with a molecular weight of approximately 251.24 g/mol. The compound features a benzyloxycarbonyl group, which contributes to its structural complexity and potential reactivity. It is characterized by the presence of an oxazolidine ring, which is a five-membered heterocyclic structure containing one nitrogen atom and four carbon atoms. This compound is often utilized in organic synthesis and medicinal chemistry due to its unique structural properties and biological activities .

(R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid itself does not possess a specific mechanism of action. Its primary function is as a protected amino acid building block. Once incorporated into a peptide chain through peptide coupling reactions, the final peptide may exhibit various biological activities depending on its sequence and structure.

  • Wear gloves, eye protection, and a lab coat to avoid skin and eye contact.
  • Handle the compound in a well-ventilated fume hood.
  • Dispose of waste according to institutional guidelines.
Typical of carboxylic acids and heterocycles:

  • Esterification: The carboxylic acid group can react with alcohols to form esters, which can be useful in synthesizing derivatives with altered solubility or reactivity.
  • Amide Formation: Reaction with amines can lead to the formation of amides, enhancing its utility in peptide synthesis.
  • Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride, modifying its reactivity profile.

These reactions are significant for creating derivatives that can be further explored for biological activity or as intermediates in synthetic pathways .

The biological activity of (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid has been explored primarily in the context of its potential as a pharmaceutical agent. Compounds with oxazolidine structures are known to exhibit antimicrobial properties, particularly against Gram-positive bacteria. Additionally, they may act as inhibitors of protein synthesis, positioning them as candidates for antibiotic development. The unique stereochemistry of this compound may contribute to its selectivity and potency in biological systems .

Several methods exist for synthesizing (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid:

  • Asymmetric Synthesis: Utilizing chiral catalysts or starting materials can lead to the selective formation of the (R) enantiomer.
  • Ring Closure Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the oxazolidine ring.
  • Functional Group Manipulation: The introduction of the benzyloxycarbonyl group can be achieved through acylation reactions using benzyl chloroformate or similar reagents.

These methods highlight the versatility and complexity involved in synthesizing this compound for research and application purposes .

(R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid has various applications, particularly in:

  • Medicinal Chemistry: As a building block for synthesizing bioactive compounds and pharmaceuticals.
  • Peptide Synthesis: Serving as a protecting group for amino acids during peptide bond formation.
  • Research: Utilized in studies investigating antibiotic mechanisms and the development of new therapeutic agents .

Interaction studies involving (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid have focused on its binding interactions with biological macromolecules such as proteins and nucleic acids. These studies aim to elucidate the mechanism of action underlying its biological effects, particularly its antimicrobial activity. Understanding these interactions is crucial for optimizing its pharmacological properties and developing derivatives with enhanced efficacy .

Several compounds share structural similarities with (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid, including:

Unique Features

The uniqueness of (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid lies in its specific stereochemistry and the presence of both an oxazolidine ring and a benzyloxycarbonyl group, which influence its chemical reactivity and biological interactions significantly compared to other similar compounds .

XLogP3

1

Dates

Modify: 2023-08-15

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